![molecular formula C14H20O4 B14195887 1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene CAS No. 831171-19-8](/img/structure/B14195887.png)
1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene: is an organic compound with the molecular formula C14H20O4 It is a derivative of benzene, characterized by the presence of three methoxy groups and a 2-methylbut-2-en-1-yloxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene can be synthesized through a multi-step process involving the protection and deprotection of functional groups, as well as the use of specific reagents to introduce the methoxy and 2-methylbut-2-en-1-yloxy groups. The synthesis typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the benzene ring are protected using a suitable protecting group, such as a silyl ether.
Methoxylation: The protected benzene derivative is then subjected to methoxylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Deprotection: The protecting groups are removed to yield the intermediate compound with methoxy groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy and 2-methylbut-2-en-1-yloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Compounds with substituted functional groups replacing the methoxy or 2-methylbut-2-en-1-yloxy groups.
科学的研究の応用
Chemistry: 1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a lead compound for drug development, particularly in the areas of anti-inflammatory and anticancer agents.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The methoxy and 2-methylbut-2-en-1-yloxy groups play a crucial role in binding to these targets, influencing their activity and function. The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor binding, leading to various biological effects.
類似化合物との比較
1,2,3-Trimethoxybenzene: Lacks the 2-methylbut-2-en-1-yloxy group, making it less complex and potentially less versatile in applications.
1,2,4-Trimethoxybenzene: Has a different arrangement of methoxy groups, leading to different chemical and biological properties.
1,2,3-Trimethoxy-5-methylbenzene: Contains a methyl group instead of the 2-methylbut-2-en-1-yloxy group, resulting in different reactivity and applications.
Uniqueness: 1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene stands out due to the presence of the 2-methylbut-2-en-1-yloxy group, which imparts unique chemical and biological properties. This structural feature enhances its potential for diverse applications in research and industry.
特性
CAS番号 |
831171-19-8 |
|---|---|
分子式 |
C14H20O4 |
分子量 |
252.31 g/mol |
IUPAC名 |
1,2,3-trimethoxy-5-(2-methylbut-2-enoxy)benzene |
InChI |
InChI=1S/C14H20O4/c1-6-10(2)9-18-11-7-12(15-3)14(17-5)13(8-11)16-4/h6-8H,9H2,1-5H3 |
InChIキー |
JYAYQWNXMXKOJO-UHFFFAOYSA-N |
正規SMILES |
CC=C(C)COC1=CC(=C(C(=C1)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl-](/img/structure/B14195815.png)
![6-(4-Ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14195823.png)
![2,6-Bis[(triphenylmethyl)amino]heptanedinitrile](/img/structure/B14195830.png)
![4,4'-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde](/img/structure/B14195835.png)

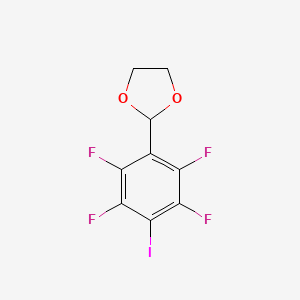
![5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14195849.png)
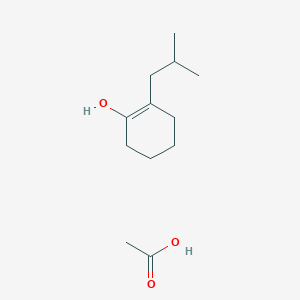
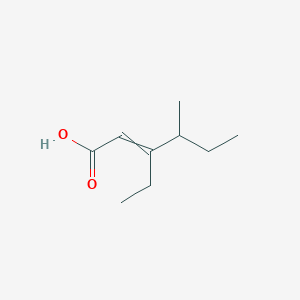
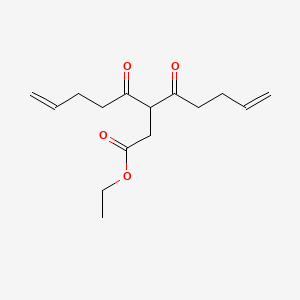
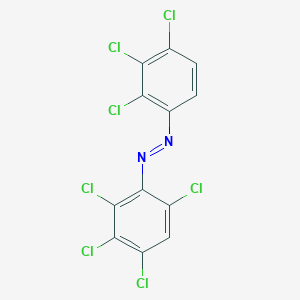
![(2,4-Dihydroxyphenyl)[4-(dodecyloxy)-2-hydroxyphenyl]methanone](/img/structure/B14195893.png)
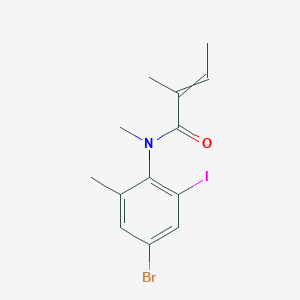
![1-Pentanone, 1-[1,2'-binaphthalen]-3'-yl-](/img/structure/B14195908.png)
